Thermal Stability: PTDA vs. PMDA Polyimides
A polyimide film synthesized from pyrazinetetracarboxylic dianhydride (PTDA) and 2,5-diamino-1,3,4-thiadiazole supports weight in air up to 592 °C with no charring, whereas the corresponding polymer prepared from pyromellitic dianhydride (PMDA) begins to char at only 320 °C [1]. This represents a >270 °C difference in the temperature threshold for oxidative degradation, directly attributable to the absence of labile aromatic hydrogen atoms in the PTDA-derived backbone.
| Evidence Dimension | Thermal oxidative stability (temperature supporting weight in air before rupture/charring) |
|---|---|
| Target Compound Data | PTDA-based polyimide film supports weight in air to 592 °C without charring |
| Comparator Or Baseline | PMDA-based polyimide film begins to char at 320 °C |
| Quantified Difference | >270 °C higher thermal oxidative failure threshold for the PTDA-derived polymer |
| Conditions | Polyimide films tested in air; PTDA film contains no aromatic hydrogen atoms; PMDA film contains two aromatic H per repeat unit. |
Why This Matters
For procurement decisions in aerospace or high-temperature electronics, a >270 °C advantage in oxidative stability determines whether a material meets service-life specifications.
- [1] Hirsch, S. S. Thermostable organic polymers devoid of hydrogen and other pendent groups. J. Polym. Sci. A-1 Polym. Chem. 1969, 7 (1), 15–22. DOI: 10.1002/pol.1969.150070103. View Source
